An In-Depth Technical Guide to Biotin-PEG(4)-SS-Alkyne: A Cleavable Biotin Probe for Advancing Research
An In-Depth Technical Guide to Biotin-PEG(4)-SS-Alkyne: A Cleavable Biotin Probe for Advancing Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG(4)-SS-Alkyne is a versatile chemoselective probe that integrates a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond, and a terminal alkyne group for covalent ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This trifunctional molecule is an invaluable tool in chemical biology, proteomics, and drug development for the selective isolation, identification, and characterization of biomolecules. The incorporated disulfide bond allows for the gentle release of captured biomolecules from streptavidin affinity matrices, thereby improving recovery and preserving the integrity of the target molecules for downstream analysis. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of Biotin-PEG(4)-SS-Alkyne.
Core Concepts and Chemical Properties
Biotin-PEG(4)-SS-Alkyne is a sophisticated chemical tool designed for the bio-orthogonal labeling and subsequent purification of azide-modified biomolecules. Its structure is a testament to thoughtful bioengineering, with each component serving a distinct and crucial purpose.
At its core, the molecule features a biotin group, which exhibits an exceptionally high binding affinity for streptavidin and avidin (B1170675) (Kd ≈ 10⁻¹⁵ M). This strong interaction forms the basis for highly selective affinity-based purification.
A polyethylene glycol (PEG) spacer with four repeating ethylene (B1197577) glycol units is incorporated to increase the hydrophilicity of the molecule, which improves its solubility in aqueous buffers commonly used in biological experiments. The PEG linker also provides a flexible spacer arm that minimizes steric hindrance between the biotin group and the labeled biomolecule, facilitating efficient binding to streptavidin.
The disulfide (SS) bond is a key feature, rendering the linker cleavable under mild reducing conditions. This allows for the gentle elution of the captured biomolecule from the streptavidin resin, leaving behind the biotin tag and a small remnant. This is a significant advantage over non-cleavable biotin linkers, which require harsh denaturing conditions for elution that can damage the target molecule and lead to the co-elution of non-specifically bound contaminants.
Finally, the terminal alkyne group enables the covalent attachment of the probe to azide-modified biomolecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Quantitative Data
The key physical and chemical properties of Biotin-PEG(4)-SS-Alkyne are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₄₉N₅O₈S₃ |
| Molecular Weight | 691.92 g/mol |
| Purity | Typically >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of Biotin-PEG(4)-SS-Alkyne, from the initial labeling of a target biomolecule to its final release from an affinity matrix. These protocols are based on established procedures for analogous disulfide-cleavable biotin probes and can be adapted for specific experimental needs.
Labeling of Azide-Modified Biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of Biotin-PEG(4)-SS-Alkyne onto an azide-modified protein.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Biotin-PEG(4)-SS-Alkyne
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Copper(II) sulfate (B86663) (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium ascorbate (B8700270)
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DMSO
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1.5 mL microcentrifuge tubes
Procedure:
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Prepare Stock Solutions:
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Biotin-PEG(4)-SS-Alkyne: 10 mM in DMSO.
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CuSO₄: 50 mM in deionized water.
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THPTA: 250 mM in deionized water.
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Sodium ascorbate: 500 mM in deionized water (prepare fresh).
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Prepare the Click-IT® Catalyst: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 50 mM CuSO₄ and 10 µL of 250 mM THPTA). Vortex briefly to mix. This solution can be stored at -20°C for up to one month.
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Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:
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Azide-modified protein solution (e.g., 1-5 mg/mL).
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Biotin-PEG(4)-SS-Alkyne stock solution to a final concentration of 100-200 µM.
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Click-IT® Catalyst solution to a final copper concentration of 1-2 mM.
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Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM. Vortex the tube gently to mix the components.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
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Removal of Excess Reagents: The unreacted Biotin-PEG(4)-SS-Alkyne and catalyst can be removed by dialysis, gel filtration, or protein precipitation.
Affinity Purification of Biotinylated Biomolecules
This protocol describes the capture of the biotinylated protein using streptavidin-coated magnetic beads.
Materials:
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Biotinylated protein sample from the previous step.
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Streptavidin-coated magnetic beads.
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Wash Buffer 1 (e.g., PBS with 0.5% SDS).
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Wash Buffer 2 (e.g., PBS with 6 M urea).
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Wash Buffer 3 (e.g., PBS).
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Magnetic stand.
Procedure:
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Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a new microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
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Bead Equilibration: Wash the beads three times with Wash Buffer 3. After the final wash, resuspend the beads in PBS to their original concentration.
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Binding: Add the biotinylated protein sample to the equilibrated streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for efficient binding.
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Washing: Place the tube on the magnetic stand to pellet the beads and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
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Two washes with Wash Buffer 1.
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Two washes with Wash Buffer 2.
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Three washes with Wash Buffer 3. After each wash, pellet the beads using the magnetic stand and discard the supernatant.
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Cleavage and Elution of Captured Biomolecules
This protocol describes the reductive cleavage of the disulfide bond to release the captured protein from the streptavidin beads.
Materials:
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Bead-bound biotinylated protein from the previous step.
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Elution Buffer (e.g., 50 mM Dithiothreitol (DTT) or 10 mM 2-mercaptoethanol (B42355) in PBS, pH 8.0).
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Alkylation solution (e.g., 100 mM iodoacetamide (B48618) in PBS) - optional, to prevent re-binding.
Procedure:
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Elution: After the final wash, resuspend the beads in the Elution Buffer.
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Incubation: Incubate the bead suspension for 30-60 minutes at 37°C with gentle shaking.
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Collection of Eluate: Place the tube on the magnetic stand to pellet the beads. Carefully collect the supernatant containing the released protein.
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(Optional) Alkylation: To prevent the re-formation of disulfide bonds and potential re-binding to any remaining biotinylated fragments, the eluted protein can be treated with an alkylating agent like iodoacetamide. Add the alkylation solution to the eluate and incubate for 30 minutes at room temperature in the dark.
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Downstream Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Chemical Structure and Functional Components
Caption: Functional components of Biotin-PEG(4)-SS-Alkyne.
Experimental Workflow: Labeling, Capture, and Release
Caption: Workflow for biomolecule labeling, capture, and release.
Application in a Signaling Pathway Investigation
Caption: Identifying protein interactions using a cleavable probe.
Concluding Remarks
Biotin-PEG(4)-SS-Alkyne is a powerful and versatile reagent for modern biological research. Its trifunctional nature allows for the efficient and specific labeling of azide-modified biomolecules, their subsequent high-affinity capture, and their gentle release for downstream analysis. The cleavable disulfide linker is a particularly advantageous feature, as it overcomes many of the limitations associated with traditional biotin-streptavidin affinity purification. This technical guide provides a foundational understanding and practical protocols for the effective use of Biotin-PEG(4)-SS-Alkyne. Researchers, scientists, and drug development professionals can leverage this tool to advance their studies in proteomics, drug target identification, and the elucidation of complex biological pathways. As with any experimental technique, optimization of the provided protocols for specific applications is encouraged to achieve the best possible results.
